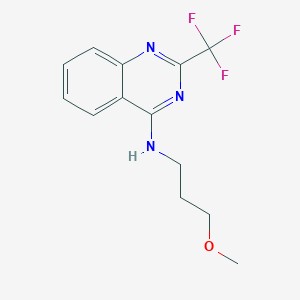

![molecular formula C13H8Cl2F3NO2S B4624291 2,5-dichloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 107491-60-1](/img/structure/B4624291.png)

2,5-dichloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Descripción general

Descripción

Benzenesulfonamide derivatives are a significant class of compounds widely studied for their potential pharmacological activities and their role in various chemical syntheses. These compounds often feature modifications at specific positions on the benzene ring, including chloro, fluoro, and methyl groups, which can significantly influence their chemical and physical properties, as well as their biological activities.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable amines with phenylglyoxal in specific conditions, or through direct chlorosulfonation of phenyl substituents present on different core structures, using reagents like chlorosulfonic acid under anhydrous conditions. For instance, compounds similar to the one of interest have been synthesized by interacting specific sulfonamide precursors with chlorosulfonic acid, demonstrating a versatile approach to introducing various functional groups into the benzenesulfonamide scaffold (Żołnowska et al., 2016).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides is characterized by the presence of the sulfonamide group attached to a benzene ring, which can be further substituted with various groups such as chloro, fluoro, and trifluoromethyl groups. These modifications can affect the molecule's conformation, electronic distribution, and interactions with biological targets. Crystal structure analysis of related compounds reveals interactions like π-π stacking and hydrogen bonding, contributing to their stability and reactivity (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, including cyclization, nucleophilic substitution, and heterocyclization. These reactions are often influenced by the nature and position of substituents on the benzene ring. The incorporation of groups like trifluoromethylthio into the molecule's structure can be achieved under mild conditions, showcasing the chemical versatility of these compounds (Xiao et al., 2013).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and stability, are significantly affected by their molecular structure. Substituents like chloro and trifluoromethyl groups can enhance the compound's lipophilicity, affecting its solubility in organic solvents and its overall stability under various conditions.

Chemical Properties Analysis

The chemical behavior of benzenesulfonamides is influenced by the electron-withdrawing or donating effects of the substituents attached to the benzene ring. These effects can alter the acidity of the sulfonamide hydrogen, the reactivity towards nucleophilic substitution, and the ability to form hydrogen bonds, impacting the compound's biological activity and its interaction with enzymes or receptors.

- (Żołnowska et al., 2016)

- (Mohamed-Ezzat et al., 2023)

- (Xiao et al., 2013)

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

- Researchers have developed novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties, demonstrating antimicrobial and anti-HIV activities. These compounds were synthesized via chlorosulfonation and evaluated for their biological activities, showing promising results in accordance with structure-activity relationships (R. Iqbal et al., 2006).

Anticancer Activity

- A series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives have shown cytotoxic activity towards human cancer cell lines, with specific analogues significantly contributing to anticancer activity. These findings suggest potential for further development as anticancer agents (B. Żołnowska et al., 2016).

Enzyme Inhibition Studies

- Compounds incorporating benzenesulfonamide moieties have been identified as potent inhibitors of carbonic anhydrase isoenzymes, with implications for treating conditions like glaucoma. These studies involve both kinetic and crystallographic investigations to understand the inhibitory mechanisms and potential therapeutic applications (A. Nocentini et al., 2016).

Synthesis Methodologies

- Research on the microwave-assisted synthesis of benzenesulfonamide derivatives highlights the efficiency of modern synthetic methods. These studies not only streamline the production of these compounds but also explore their biological evaluations, including cytotoxic activities and enzyme inhibition effects (H. Gul et al., 2017).

Molecular Docking and DFT Calculations

- Studies involving the synthesis and biological evaluation of novel benzenesulfonamide derivatives utilize molecular docking and density functional theory (DFT) calculations. These approaches help elucidate the molecular interactions and electronic structures of the compounds, furthering our understanding of their potential biological activities (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Propiedades

IUPAC Name |

2,5-dichloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F3NO2S/c14-9-3-6-11(15)12(7-9)22(20,21)19-10-4-1-8(2-5-10)13(16,17)18/h1-7,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBZWBHFNLOZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401175129 | |

| Record name | Benzenesulfonamide, 2,5-dichloro-N-[4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |

CAS RN |

107491-60-1 | |

| Record name | Benzenesulfonamide, 2,5-dichloro-N-[4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107491-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 2,5-dichloro-N-[4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)

![N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4624225.png)

![5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624243.png)

![diethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4624250.png)

![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4624271.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4624274.png)

![4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624279.png)

![N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4624283.png)

![N-[2-methyl-1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4624295.png)

![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-chloro-4-methylbenzamide](/img/structure/B4624308.png)

![(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4624312.png)